molecular formula C13H17NO2 B8305042 5-Methyl-6-(2-methylpropenyl)nicotinic acid ethyl ester

5-Methyl-6-(2-methylpropenyl)nicotinic acid ethyl ester

Cat. No.: B8305042
M. Wt: 219.28 g/mol
InChI Key: LENPDWMVAPTFCY-UHFFFAOYSA-N
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Description

5-Methyl-6-(2-methylpropenyl)nicotinic acid ethyl ester is an organic compound that belongs to the class of nicotinic acid derivatives This compound is characterized by the presence of a nicotinic acid core, which is modified with a methyl group at the 5th position and a 2-methyl-propenyl group at the 6th position The ethyl ester functional group is attached to the carboxylic acid moiety of the nicotinic acid

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-6-(2-methylpropenyl)nicotinic acid ethyl ester typically involves the following steps:

    Starting Materials: The synthesis begins with nicotinic acid as the core structure.

    Methylation: The 5th position of the nicotinic acid is methylated using a methylating agent such as methyl iodide in the presence of a base like potassium carbonate.

    Alkylation: The 6th position is then alkylated with 2-methyl-propenyl bromide in the presence of a strong base such as sodium hydride.

    Esterification: The carboxylic acid group of the nicotinic acid is esterified with ethanol in the presence of a catalyst like sulfuric acid to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction conditions precisely.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-6-(2-methylpropenyl)nicotinic acid ethyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to convert ester groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, where nucleophiles like amines can replace the ethoxy group to form amides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Ammonia or primary amines in the presence of a base.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Amides.

Scientific Research Applications

5-Methyl-6-(2-methylpropenyl)nicotinic acid ethyl ester has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of metabolic disorders and cardiovascular diseases.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 5-Methyl-6-(2-methylpropenyl)nicotinic acid ethyl ester involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with nicotinic acid receptors, influencing lipid metabolism and inflammatory pathways.

    Pathways Involved: It may modulate the activity of enzymes involved in lipid synthesis and degradation, as well as inflammatory mediators, thereby exerting its biological effects.

Comparison with Similar Compounds

Similar Compounds

    Nicotinic Acid: The parent compound with similar biological activity but lacking the methyl and propenyl modifications.

    Methyl Nicotinate: A derivative with a methyl ester group instead of an ethyl ester.

    6-Methyl Nicotinic Acid: Similar structure but without the 2-methyl-propenyl group.

Uniqueness

5-Methyl-6-(2-methylpropenyl)nicotinic acid ethyl ester is unique due to its specific modifications, which may enhance its biological activity and specificity compared to other nicotinic acid derivatives. The presence of the 2-methyl-propenyl group and the ethyl ester functional group may confer distinct pharmacokinetic and pharmacodynamic properties, making it a valuable compound for further research and development.

Properties

Molecular Formula

C13H17NO2

Molecular Weight

219.28 g/mol

IUPAC Name

ethyl 5-methyl-6-(2-methylprop-1-enyl)pyridine-3-carboxylate

InChI

InChI=1S/C13H17NO2/c1-5-16-13(15)11-7-10(4)12(14-8-11)6-9(2)3/h6-8H,5H2,1-4H3

InChI Key

LENPDWMVAPTFCY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN=C(C(=C1)C)C=C(C)C

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of 6-chloro-5-methyl-nicotinic acid ethyl ester (4.98 g, 24.9 mmol), 2,4,6-tri-(2-methyl-propenyl)-cycloboroxane pyridine complex (5.74 g, 17.7 mmol, prepared in analogy to a procedure given by F. Kerins, D. F. O'Shea J. Org. Chem. 67 (2002) 4968-4971), and triphenylphosphine (1.15 g, 4.4 mmol) in DME (60 mL), a solution of 2 M aq. K2CO3 (20 mL) is added. The mixture is degassed and flushed with N2 before Pd(PPh3)4 (460 mg, 0.4 mmol) is added. The mixture is stirred at 90° C. for 20 h before it is cooled to rt, diluted with EA (150 mL) and washed with sat. aq. NaHCO3 (2×50 mL). The org. extract is dried over MgSO4, filtered and evaporated. The crude product is purified by FC (SiO2, heptane-EA) to give 5-methyl-6-(2-methyl-propenyl)-nicotinic acid ethyl ester (3.98 g) as an orange oil; LC-MS: tR=0.72 min, [M+1]+=220.15.
Quantity
4.98 g
Type
reactant
Reaction Step One
Quantity
1.15 g
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
reactant
Reaction Step Two
Name
Quantity
60 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
460 mg
Type
catalyst
Reaction Step Three
Name
Quantity
150 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

To a solution of 6-chloro-5-methyl-nicotinic acid ethyl ester (4.98 g, 24.9 mmol), 2,4,6-tri-(2-methyl-propenyl)-cycloboroxane pyridine complex (5.74 g, 17.7 mmol, prepared in analogy to a procedure given by F. Kerins, D. F. O'Shea J. Org. Chem. 67 (2002) 4968-4971), and PPh3 (1.15 g, 4.4 mmol) in DME (60 mL), a solution of 2 M aq. K2CO3 (20 mL) is added. The mixture is degassed and flushed with N2 before Pd(PPh3)4 (460 mg, 0.4 mmol) is added. The mixture is stirred at 90° C. for 20 h before it is cooled to rt, diluted with EA (150 mL) and washed with sat. aq. NaHCO3 (2×50 mL). The org. extract is dried over MgSO4, filtered and evaporated. The crude product is purified by FC (SiO2, heptane-EA) to give 5-methyl-6-(2-methyl-propenyl)-nicotinic acid ethyl ester (3.98 g) as an orange oil; LC-MS: tR=0.72 min, [M+1]+=220.15.
Quantity
4.98 g
Type
reactant
Reaction Step One
Name
Quantity
1.15 g
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
reactant
Reaction Step Two
Name
Quantity
60 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
460 mg
Type
catalyst
Reaction Step Three
Name
Quantity
150 mL
Type
solvent
Reaction Step Four

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